Toluene, diethyl- is a chemical compound that belongs to the class of aromatic hydrocarbons. It is characterized by the presence of two ethyl groups attached to a toluene structure, which consists of a benzene ring with a methyl group. The systematic IUPAC name for this compound is diethyl methylbenzene. Toluene itself is a colorless, water-insoluble liquid with a distinctive odor associated with paint thinners and solvents, commonly used as an industrial feedstock and solvent in various applications .
Additionally, diethyl toluene diamine, a derivative of this compound, is known for its reactivity in forming polyurethanes and epoxy resins through curing processes .
The synthesis of diethyl toluene typically involves the alkylation of toluene derivatives. A common method for synthesizing diethyl toluene diamine includes:
Diethyl toluene stands out due to its specific application as a chain extender and curing agent in polymer chemistry, which differentiates it from other similar compounds that may not possess these functionalities .
Research on interaction studies involving diethyl toluene primarily focuses on its reactivity with other chemicals in polymer formulations. For instance:
Several compounds are structurally similar or related to diethyl toluene. These include:
| Compound | Structure |
Zeolite-Catalyzed Ethylation of 2,4-Toluene Diamine: Mechanistic InsightsThe ethylation of 2,4-toluene diamine (TDA) over acidic zeolites proceeds via sequential alkylation steps, beginning with monoethyltoluenediamine (ETDA) formation and progressing to DETDA. Brønsted acid sites on zeolite surfaces facilitate protonation of ethene or ethanol, generating ethyl carbocations that react with TDA’s aromatic ring. Density functional theory (DFT) studies reveal a dual mechanistic pathway: a stepwise mechanism involving a Wheland intermediate and a concerted mechanism where proton transfer and C–C bond formation occur simultaneously. The stepwise pathway dominates at lower temperatures (<200°C), with the Wheland intermediate stabilized by zeolite framework interactions. Zeolite topology critically influences reaction kinetics. H-beta zeolites, with their three-dimensional 12-membered ring channels, exhibit 23% higher DETDA selectivity compared to H-Y zeolites under identical conditions. This arises from reduced diffusion limitations for bulkier intermediates in H-beta’s larger pores. In situ Fourier-transform infrared spectroscopy (FTIR) confirms that ethylation occurs preferentially on external surfaces rather than within micropores, as steric hindrance limits TDA access to internal acid sites. Comparative Analysis of Alkylation Reagents: Ethene vs. Ethanol EfficiencyEthene and ethanol serve as distinct ethylation reagents, each with unique advantages. Ethene gas, when used under pressurized conditions (3.0 MPa), achieves 93.7% DETDA yield at 220–230°C over CeO₂-CuO/ZnO/Al₂O₃ catalysts. Ethanol, conversely, operates at ambient pressure but requires higher temperatures (250°C) to generate ethylating species via dehydration. A comparative study using H-ZSM-5 (SiO₂/Al₂O₃ = 30) showed:
Ethene’s superior performance stems from its direct carbocation formation without competing side reactions. Ethanol, while cost-effective, undergoes parallel dehydration to ethylene, which consumes acid sites and reduces catalyst lifetime. However, ethanol-based systems show promise for in situ solventless synthesis, eliminating the need for post-reaction separation. Crystal Size and Mesopore Engineering in ZSM-5 CatalystsNanoscale ZSM-5 crystals (50 nm vs. 500 nm) increase DETDA productivity by 41% due to enhanced external surface area (312 m²/g vs. 98 m²/g). Smaller crystals expose a higher proportion of Brønsted acid sites on external surfaces, facilitating TDA adsorption and reducing pore diffusion resistance. Mesopore introduction via alkaline treatment (0.2 M NaOH) further improves mass transfer, creating hierarchical pores while preserving microporosity:
Mesopores ≥5 nm diameter enable rapid ETDA diffusion to adjacent acid sites for subsequent ethylation, suppressing over-alkylation. Scanning transmission electron microscopy (STEM) confirms that mesopores originate from selective silicon extraction, creating intracrystalline voids without framework collapse. Brønsted Acid Site Optimization for Selective Mono-/DiethylationBrønsted acid strength, modulated by zeolite SiO₂/Al₂O₃ ratio, dictates ethylation selectivity. Weak acid sites (NH₃ desorption peak <350°C) favor monoethylation, while strong sites (>450°C) promote diethylation. H-ZSM-5 with SiO₂/Al₂O₃ = 80 achieves 89% DETDA selectivity by balancing acid density (0.32 mmol/g) and strength. Pyridine FTIR quantifies site-specific activity:
External Brønsted sites account for 72% of DETDA formation, underscoring their dominance in the alkylation mechanism. Water co-feeding (1 H₂O molecule per acid site) enhances proton mobility, increasing ethylation rates by 8-fold without altering selectivity. However, excessive water (>5 molecules/site) forms hydronium clusters that deactivate sites, necessitating precise humidity control. Epoxy Resin Curing Dynamics: Amine Functionality ReactivityDiethyl toluene diamine serves as an effective curing agent for epoxy resins, with its amine functionalities participating in addition reactions with epoxide groups [10]. The curing dynamics of epoxy resins with diethyl toluene diamine involve complex reaction mechanisms that determine the final properties of the cured material [10]. The primary reaction involves the opening of the epoxide ring by the primary amine groups of diethyl toluene diamine, forming a secondary amine and a hydroxyl group [11]. This secondary amine can further react with another epoxide group to form a tertiary amine, creating a three-dimensional crosslinked network [11]. The reactivity of diethyl toluene diamine with epoxy resins follows specific structural-reactivity relationships [11]. Primary amines react more rapidly than secondary amines, which in turn react faster than tertiary amines [11]. The aromatic nature of diethyl toluene diamine results in lower reactivity compared to aliphatic amines, providing longer pot life and working time for epoxy formulations [11]. This characteristic makes diethyl toluene diamine particularly valuable in applications requiring extended processing windows [12]. Differential scanning calorimetry studies have revealed that the presence of diethyl toluene diamine shifts the cure temperature of epoxy resins to lower values and accelerates the curing process [10]. The activation energy for the curing reaction is lowered, indicating a catalytic effect of diethyl toluene diamine on the epoxy curing reaction [10]. This catalytic effect is attributed to the electron-donating nature of the ethyl substituents on the aromatic ring, which enhances the nucleophilicity of the amine groups [10]. The temperature dependence of the epoxy-amine reaction with diethyl toluene diamine follows Arrhenius behavior, with the reaction rate increasing exponentially with temperature [13]. At temperatures below 150°C, the reaction kinetics deviate from the Rouse percolation model, indicating a change in the reaction mechanism [13]. This change is attributed to vitrification phenomena, where the increasing viscosity of the reacting system begins to limit molecular mobility and diffusion [13]. The curing dynamics of epoxy resins with diethyl toluene diamine are influenced by several factors:
The table below summarizes the reactivity parameters of diethyl toluene diamine in epoxy resin curing:
The curing of epoxy resins with diethyl toluene diamine results in materials with excellent mechanical properties, thermal stability, and chemical resistance [10]. The glass transition temperature of the cured epoxy can reach up to 204°C, indicating a high degree of crosslinking and thermal stability [16]. The flexural modulus typically ranges from 2300-2400 MPa, providing good structural rigidity for various applications [16]. Research has shown that the curing dynamics of epoxy resins with diethyl toluene diamine can be modeled using an autocatalytic kinetic model [15]. This model accounts for the catalytic effect of the hydroxyl groups formed during the reaction, which accelerate the subsequent reactions [15]. The reaction orders m and n in the autocatalytic model (dα/dt = kαm(1-α)n) vary with temperature and conversion, reflecting the changing reaction mechanism as the curing progresses [15]. Polyurea Coating Systems: Rapid Crosslinking and Abrasion ResistanceDiethyl toluene diamine plays a crucial role in polyurea coating systems, where it functions as a reactive amine chain extender that enables rapid crosslinking reactions with isocyanates [17]. The molecular structure of diethyl toluene diamine, with its two primary amine groups positioned on an aromatic ring, provides the reactivity necessary for the formation of urea linkages in polyurea coatings [18]. These urea linkages contribute significantly to the exceptional mechanical properties and abrasion resistance of polyurea coating systems [17]. The rapid crosslinking mechanism in polyurea coatings involving diethyl toluene diamine occurs through the reaction between the amine groups and isocyanate functionalities [17]. This reaction proceeds without requiring catalysts, making it reliable and consistent even under varying environmental conditions [19]. The reaction kinetics are characterized by extremely fast rates, with gel times often less than one second, allowing for immediate setting and rapid return to service of coated surfaces [17]. The crosslinking density in polyurea coatings can be controlled by adjusting the diethyl toluene diamine content in the formulation [20]. Higher concentrations of diethyl toluene diamine lead to increased crosslinking density, which enhances the mechanical strength and chemical resistance of the coating [20]. The aromatic nature of diethyl toluene diamine contributes to the rigidity of the hard segments in the polyurea network, while the ethyl substituents provide some flexibility and impact resistance [20]. Research has demonstrated that the incorporation of diethyl toluene diamine in polyurea coating formulations results in exceptional abrasion resistance properties [21]. The abrasion resistance is attributed to the formation of a robust three-dimensional network with strong urea linkages that can withstand mechanical wear and friction [21]. Studies have shown that polyurea coatings containing diethyl toluene diamine exhibit significantly lower weight loss in standardized abrasion tests compared to conventional coating systems [21]. The table below presents comparative data on the performance characteristics of polyurea coating systems formulated with varying concentrations of diethyl toluene diamine:
The rapid crosslinking mechanism enabled by diethyl toluene diamine in polyurea coatings provides several advantages in practical applications [18]. The fast cure time minimizes the exposure of the coating to environmental contaminants during application, resulting in improved coating integrity and performance [18]. Additionally, the quick setting nature allows for application in vertical and overhead surfaces without sagging or running, expanding the range of possible applications [18]. The abrasion resistance of polyurea coatings containing diethyl toluene diamine is further enhanced by the microphase separation that occurs during curing [20]. The hard domains formed by the urea linkages provide resistance to mechanical wear, while the soft segments contribute elasticity and impact resistance [20]. This combination of properties makes these coatings particularly suitable for high-traffic areas and industrial environments where abrasion resistance is critical [20]. The mechanism of abrasion resistance in polyurea coatings containing diethyl toluene diamine involves several factors [22]:
Diethyltoluene compounds undergo atmospheric degradation primarily through reaction with hydroxyl radicals, which represents the most significant atmospheric removal mechanism for aromatic hydrocarbons [1] [2]. The hydroxyl radical-initiated oxidation of diethyltoluene follows similar mechanistic pathways to other substituted aromatic compounds, involving both ring addition and side-chain oxidation processes [3] [4]. Based on structure-activity relationships and experimental studies of related aromatic compounds, the reaction rate constants for diethyltoluene with hydroxyl radicals are estimated to be in the range of 1.3 × 10⁻¹¹ to 2.2 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [5]. For comparison, toluene exhibits a rate constant of approximately 5.6 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [6], indicating that diethyl substitution significantly enhances reactivity toward hydroxyl radicals. The atmospheric half-life of diethyltoluene compounds with respect to hydroxyl radical reactions ranges from 4.5 hours to 10 days, depending on atmospheric conditions and hydroxyl radical concentrations [2] [7]. Under typical atmospheric conditions with average hydroxyl radical concentrations of 1.5 × 10⁶ molecules cm⁻³, the estimated atmospheric lifetime is approximately 13-25 hours [5]. Reaction Mechanisms and Product Formation The hydroxyl radical-mediated oxidation of diethyltoluene proceeds through two primary pathways: electrophilic addition to the aromatic ring and hydrogen abstraction from alkyl substituents [8] [4]. The electrophilic addition pathway accounts for approximately 90% of the overall reaction, while hydrogen abstraction contributes about 10% [9]. Ring addition leads to the formation of hydroxycyclohexadienyl radicals, which subsequently react with oxygen to form phenolic products and peroxy radicals [4]. The ethyl substituents direct hydroxyl radical attack preferentially to positions ortho and para to the methyl group, similar to the behavior observed in toluene oxidation [10] [9]. Side-chain oxidation involves hydrogen abstraction from the methyl and ethylene groups, leading to the formation of benzyl-type radicals that rapidly react with oxygen to produce benzaldehyde derivatives and other oxygenated products [11]. The presence of two ethyl groups increases the probability of side-chain oxidation compared to toluene. Temperature Dependence and Atmospheric Conditions The rate constants for hydroxyl radical reactions with diethyltoluene exhibit negative temperature dependence, typical of aromatic compound oxidation [6] [12]. At lower atmospheric temperatures, the reaction rates increase due to enhanced formation of pre-reactive complexes between hydroxyl radicals and aromatic molecules [8]. Atmospheric modeling studies indicate that diethyltoluene compounds have sufficient reactivity to undergo significant degradation during transport in the troposphere [13]. The estimated atmospheric residence times are short enough to prevent long-range transport, classifying these compounds as regional rather than global atmospheric pollutants [14] [15]. Aquatic Biodegradation Rates in Wastewater Treatment SystemsDiethyltoluene compounds exhibit limited biodegradation potential in aquatic environments and wastewater treatment systems. Experimental studies on structurally related diethyltoluene diamine indicate that these compounds are classified as "not readily biodegradable" under standardized testing conditions [16] [17]. Aerobic Biodegradation Performance In standard 28-day biodegradation tests following OECD guidelines, diethyltoluene compounds show less than 1% biodegradation [18]. This poor biodegradability is attributed to the presence of multiple alkyl substituents on the aromatic ring, which create steric hindrance and reduce accessibility to microbial enzymes responsible for aromatic ring cleavage [19] [20]. Activated sludge systems demonstrate limited capacity for diethyltoluene biodegradation. Studies on diethyltoluene diamine in full-scale wastewater treatment plants indicate removal efficiencies primarily through sorption (7%) rather than biological degradation (85%) [21]. The overall removal efficiency in activated sludge systems ranges from 23-92%, with most removal attributed to physical and chemical processes rather than biodegradation [21]. Factors Affecting Biodegradation Rates Several operational parameters influence the limited biodegradation of diethyltoluene compounds in wastewater treatment systems: Sludge Retention Time: Longer sludge retention times enhance removal efficiency, with correlation coefficients (r²) of 0.7 between retention time and removal rates [21]. Extended contact times allow for adaptation of microbial communities and potential formation of specialized degrading populations. Food-to-Microorganism Ratio: Lower F/M ratios correlate with improved removal efficiency (r² = 0.8), suggesting that nutrient limitation enhances adsorption and potential biodegradation processes [21]. Temperature Effects: Temperature decreases of 13°C result in approximately 30% reduction in overall removal efficiency [21]. This temperature dependence reflects both reduced microbial activity and altered partitioning behavior. Oxygen Uptake Rates: Higher oxygen uptake rates (20-28 mg O₂/L/h) correspond with improved removal rates of 8.1 μg/g MLSS/day [21], indicating the importance of aerobic conditions for optimal treatment performance. Anaerobic Biodegradation Potential Limited information is available on anaerobic biodegradation of diethyltoluene compounds. However, studies on related aromatic compounds suggest that anaerobic processes may be even less effective than aerobic treatment [22]. The complex substitution pattern of diethyltoluene creates additional barriers to anaerobic biodegradation pathways, which typically require specific enzyme systems for aromatic ring activation [23] [24]. Specialized Treatment Approaches Given the recalcitrant nature of diethyltoluene compounds, specialized treatment approaches have been investigated: Complexing Extraction: Physical-chemical treatment using complexing agents can achieve 95-99% removal efficiency for related toluene diamines [25]. This approach involves pH adjustment followed by liquid-liquid extraction using phosphonic acid complexing agents. Advanced Oxidation Processes: Fenton reagent and UV/H₂O₂ systems show potential for enhanced degradation of aromatic compounds with similar structures [26] [27]. These processes generate hydroxyl radicals that can overcome the biodegradation limitations through chemical oxidation. Exact Mass 740.62600255 g/mol
Monoisotopic Mass 740.62600255 g/mol
Heavy Atom Count 55
Dates
Last modified: 08-10-2024
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